1,2,4-Trimethyl-3-Ethylbenzene 1,2,4-Trimethyl-3-Ethylbenzene
Brand Name: Vulcanchem
CAS No.: 61827-87-0
VCID: VC20630531
InChI: InChI=1S/C11H16/c1-5-11-9(3)7-6-8(2)10(11)4/h6-7H,5H2,1-4H3
SMILES:
Molecular Formula: C11H16
Molecular Weight: 148.24 g/mol

1,2,4-Trimethyl-3-Ethylbenzene

CAS No.: 61827-87-0

Cat. No.: VC20630531

Molecular Formula: C11H16

Molecular Weight: 148.24 g/mol

* For research use only. Not for human or veterinary use.

1,2,4-Trimethyl-3-Ethylbenzene - 61827-87-0

Specification

CAS No. 61827-87-0
Molecular Formula C11H16
Molecular Weight 148.24 g/mol
IUPAC Name 2-ethyl-1,3,4-trimethylbenzene
Standard InChI InChI=1S/C11H16/c1-5-11-9(3)7-6-8(2)10(11)4/h6-7H,5H2,1-4H3
Standard InChI Key KQRPSLILDAZZMH-UHFFFAOYSA-N
Canonical SMILES CCC1=C(C=CC(=C1C)C)C

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

1,2,4-Trimethyl-3-ethylbenzene belongs to the C11 alkylbenzene family, featuring a benzene core with methyl groups at positions 1, 2, and 4 and an ethyl group at position 3. Its IUPAC name, 2-ethyl-1,3,4-trimethylbenzene, reflects this substitution pattern. The compound’s planar structure and electron-donating alkyl groups influence its reactivity in electrophilic aromatic substitution reactions, making it a versatile intermediate in synthetic chemistry.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC11H16\text{C}_{11}\text{H}_{16}
Molecular Weight148.24 g/mol
Canonical SMILESCCC1=C(C=CC(=C1C)C)C
InChI KeyKQRPSLILDAZZMH-UHFFFAOYSA-N

Spectroscopic Identification

The compound’s structural elucidation relies on techniques such as nuclear magnetic resonance (NMR) and mass spectrometry. The ethyl group’s 1H^1\text{H} NMR signal typically appears as a triplet near δ 1.2–1.4 ppm, while methyl groups resonate as singlets between δ 2.2–2.5 ppm. Gas chromatography-mass spectrometry (GC-MS) analysis would show a molecular ion peak at m/z 148, with fragmentation patterns indicative of sequential loss of methyl and ethyl groups .

Synthesis and Industrial Production

Catalytic Routes

Industrial synthesis often involves alkylation of trimethylbenzene precursors. For example, 1,2,4-trimethylbenzene (pseudocumene) undergoes ethylation using ethylene or ethanol in the presence of acid catalysts like AlCl3 or zeolites . The ParamaX® technology platform, developed for benzene-toluene-xylene (BTX) complexes, optimizes such reactions by integrating continuous catalyst regeneration and selective separation processes .

Table 2: Comparative Feedstock Components in BTX Complexes

CompoundBoiling Point (°C)Role in Refining
1,2,4-Trimethyl-3-ethylbenzene~217High-boiling aromatic
Pseudocumene (1,2,4-TMB)169Intermediate solvent
Ethylbenzene136Styrene precursor

Yield Optimization

Reaction conditions critically impact yield. A study on ethylation of 1,2,4-TMB reported optimal conversion rates of 78–85% at 200–250°C under 20–30 bar pressure . Co-feeding hydrogen minimizes coke formation on catalysts, extending operational lifespans.

Industrial and Research Applications

Solvent and Reaction Medium

The compound’s nonpolar nature and high boiling point (~217°C) make it suitable as a solvent for high-temperature reactions, particularly in polymer synthesis and hydrocarbon processing. Its stability under acidic conditions surpasses that of simpler alkylbenzenes like toluene, reducing side reactions in Friedel-Crafts acylations .

Petrochemical Intermediates

In refinery streams, 1,2,4-trimethyl-3-ethylbenzene serves as a precursor to alkylated naphthalenes and indanes through cyclization reactions . These derivatives are integral to lubricant additives and surfactant formulations.

Toxicological and Environmental Considerations

Acute and Chronic Toxicity

While specific data on 1,2,4-trimethyl-3-ethylbenzene are scarce, the U.S. EPA’s toxicological review of trimethylbenzenes (TMBs) provides relevant insights . Subacute exposure to TMBs in rodents caused hepatic hypertrophy and renal tubular degeneration at doses ≥ 250 mg/kg/day. Neurotoxic effects, including reduced motor activity, were observed at airborne concentrations > 500 ppm .

Environmental Persistence

The compound’s estimated octanol-water partition coefficient (logKow\log K_{ow}) of 4.1 suggests moderate bioaccumulation potential. Microbial degradation in soil is slow, with half-lives exceeding 60 days under aerobic conditions, necessitating stringent containment measures in industrial settings .

Future Research Directions

Toxicokinetic Studies

Urgent priorities include elucidating metabolic pathways, particularly cytochrome P450-mediated oxidation, which may produce reactive quinone metabolites . Longitudinal studies on chronic low-dose exposure are needed to assess carcinogenic potential.

Green Synthesis Methods

Advancements in heterogeneous catalysis, such as metal-organic framework (MOF)-supported catalysts, could enhance ethylation selectivity while reducing energy inputs . Lifecycle assessments comparing conventional and bio-based feedstocks will inform sustainable production practices.

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